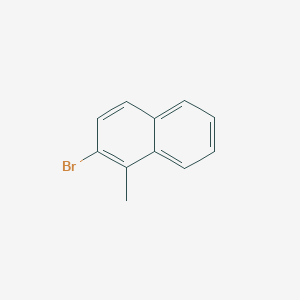

3-氨基-N,4-二甲基苯甲酰胺

描述

The compound 3-amino-N,4-dimethylbenzamide is a chemical entity that has been the subject of various synthetic methods and analyses in the field of organic chemistry. While the provided papers do not directly discuss 3-amino-N,4-dimethylbenzamide, they do provide insights into related compounds and methodologies that could be relevant for the synthesis and characterization of this compound.

Synthesis Analysis

The synthesis of related compounds involves the use of high temperatures and a variety of solvents. For instance, the synthesis of a tripeptide derivative was achieved by reacting a benzamide derivative with glycinediethylamide at temperatures ranging from 60-100 degrees Celsius, using solvents such as dimethylsulfoxide, dimethylformamide, or N-methylpyrrolidone . This method could potentially be adapted for the synthesis of 3-amino-N,4-dimethylbenzamide by choosing appropriate starting materials and reaction conditions.

Another approach for synthesizing a similar compound, 2-amino-5-cyano-N,3-dimethylbenzamide, involved the use of thionyl chloride as a safer alternative to phosgene. The reaction conditions, including the use of methylamine, reaction temperature, solvent, and different pyridine derivatives, were optimized to obtain good yields . These methods and optimizations could inform the synthesis of 3-amino-N,4-dimethylbenzamide by providing a framework for reaction conditions and reagent selection.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic methods such as 1H NMR, 13C NMR, IR, and GC-MS, and confirmed by elemental analysis and X-ray analysis . These techniques are essential for the structural characterization of 3-amino-N,4-dimethylbenzamide, ensuring the correct identification of the compound and the purity of the synthesized material.

Chemical Reactions Analysis

The related compounds synthesized in these studies possess functional groups that allow for further chemical transformations. For example, the presence of an N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide makes it suitable for metal-catalyzed C–H bond functionalization reactions . Similarly, 3-amino-N,4-dimethylbenzamide could undergo various chemical reactions due to the presence of reactive amino and amide groups, which could be explored in future studies.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-amino-N,4-dimethylbenzamide are not directly reported in the provided papers, the properties of similar compounds can be inferred. The solubility, melting point, and stability of these compounds can be influenced by the nature of the substituents and the solvent used during synthesis . Additionally, the presence of specific functional groups can affect the reactivity and potential applications of the compound in further chemical synthesis or as an intermediate in pharmaceutical development.

科学研究应用

Potential Antiarrhythmic Applications

- Compounds structurally related to 3-amino-N,4-dimethylbenzamide, like 4-amino-N-(2-morpholinoethyl)-2,6-dimethylbenzamide, have been synthesized as potential antiarrhythmic agents. These compounds demonstrated efficacy in prolonging the effective refractory period of isolated rabbit atria and showed prophylactic activity against ouabain-induced arrhythmia (Yung, Lo, & Vohra, 1972).

Synthesis and Optimization

- The synthesis process of compounds similar to 3-amino-N,4-dimethylbenzamide has been optimized for various purposes. For instance, 2-Amino-5-chloro-N,3-dimethylbenzamide was synthesized from 7-methylisatin with an overall yield of 62% and a purity of 99.6% (Zhang Zho, 2014). Another study reported improvement approaches for the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide, using thionyl chloride as an alternative to phosgene (Lin Xue, 2013).

DNA Repair and Cellular Processes

- Research has also explored the effects of compounds like 3-aminobenzamide on DNA repair. For example, 3-aminobenzamide was found to stimulate DNA repair in human lymphocytes while inhibiting it in L 1210 cells (Bohr & Klenow, 1981). Additionally, it was discovered that 3-aminobenzamide can retard the joining of strand breaks in DNA repair in human fibroblasts (James & Lehmann, 1982).

Antitumor Properties

- Certain derivatives of 3-amino-N,4-dimethylbenzamide, like 3-Amino-1,2,4-benzotriazine 1,4-dioxide, have shown promise as antitumor agents. This compound, for example, requires bioreductive activation and selectively kills oxygen-deficient cells, deriving its biological activity from DNA cleavage (Daniels & Gates, 1996).

Miscellaneous Applications

- Other studies have focused on the molecular structure and intermolecular interactions of compounds related to 3-amino-N,4-dimethylbenzamide. For instance, intramolecular hydrogen bonding in ortho-substituted N,N-dimethylbenzamides was examined, providing insights into the structural and chemical properties of these compounds (Fong, 1980).

安全和危害

The safety information for “3-amino-N,4-dimethylbenzamide” indicates that it is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Sens. 1 . The hazard statements include H301 - H317 - H319 . Precautionary statements include P280 - P301 + P310 - P305 + P351 + P338 .

Relevant Papers

The relevant papers retrieved discuss the synthesis of “3-amino-N,4-dimethylbenzamide” and similar compounds . These papers provide valuable insights into the synthesis methods, chemical reactions, and potential applications of “3-amino-N,4-dimethylbenzamide” and similar compounds .

属性

IUPAC Name |

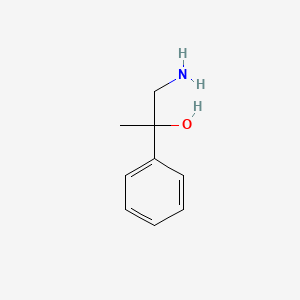

3-amino-N,4-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-3-4-7(5-8(6)10)9(12)11-2/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFCCUBWWTWZGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504229 | |

| Record name | 3-Amino-N,4-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N,4-dimethylbenzamide | |

CAS RN |

54884-19-4 | |

| Record name | 3-Amino-N,4-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-N,4-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。